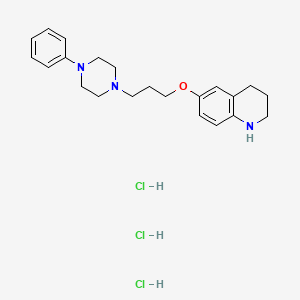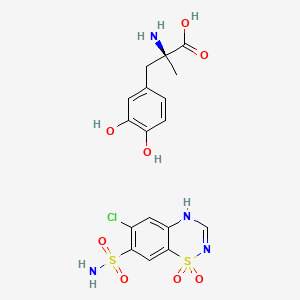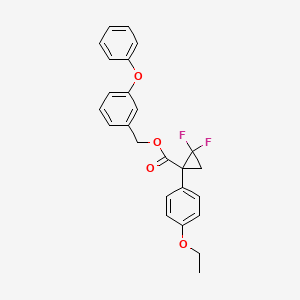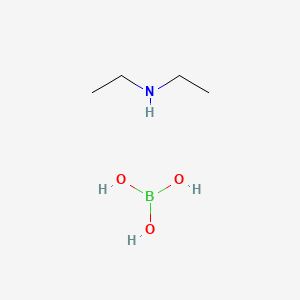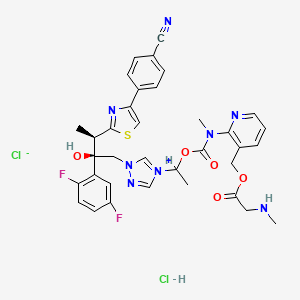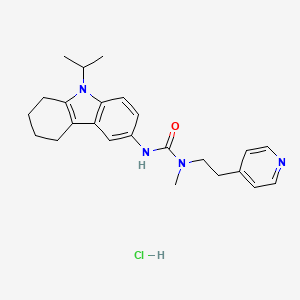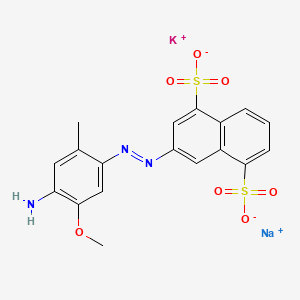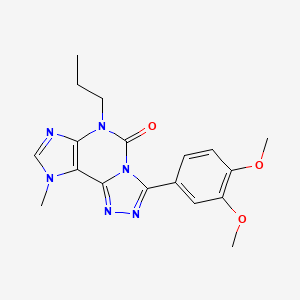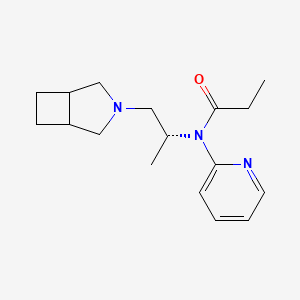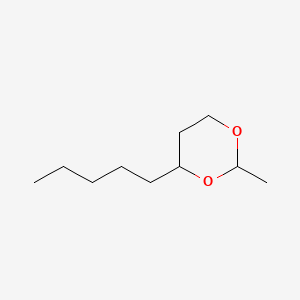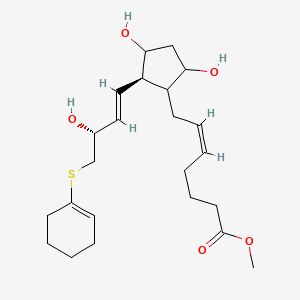
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester is a synthetic compound that belongs to the class of prostaglandin analogs Prostaglandins are lipid compounds that have diverse hormone-like effects in animals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester typically involves multiple steps. One common method includes the reaction of cyclohexene with sulfur to form cyclohex-1-enylthio. This intermediate is then reacted with 17,18,19,20-tetranor-pgf2-alpha under specific conditions to yield the desired ester. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in prostaglandin signaling. This modulation can lead to changes in cellular functions such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cyclic alkene that serves as a precursor in the synthesis of various compounds.
Prostaglandin F2-alpha: A naturally occurring prostaglandin with similar biological activities.
Uniqueness
16-(Cyclohex-1-enylthio)-17,18,19,20-tetranor-pgf2-alpha methyl ester is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73285-92-4 |
|---|---|
Molecular Formula |
C23H36O5S |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
methyl (Z)-7-[(2R)-2-[(E,3R)-4-(cyclohexen-1-ylsulfanyl)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H36O5S/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h2,7,9,13-14,17,19-22,24-26H,3-6,8,10-12,15-16H2,1H3/b7-2-,14-13+/t17-,19?,20-,21?,22?/m1/s1 |
InChI Key |
BPNAARDHUSNZPG-BGEQTRSDSA-N |
Isomeric SMILES |
COC(=O)CCC/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](CSC2=CCCCC2)O |
Canonical SMILES |
COC(=O)CCCC=CCC1C(CC(C1C=CC(CSC2=CCCCC2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


